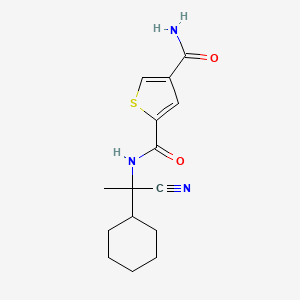

2-N-(1-Cyano-1-cyclohexylethyl)thiophene-2,4-dicarboxamide

Description

Properties

IUPAC Name |

2-N-(1-cyano-1-cyclohexylethyl)thiophene-2,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-15(9-16,11-5-3-2-4-6-11)18-14(20)12-7-10(8-21-12)13(17)19/h7-8,11H,2-6H2,1H3,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTBMRYCYAJJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CCCCC1)NC(=O)C2=CC(=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of thiophene derivatives, including 2-N-(1-Cyano-1-cyclohexylethyl)thiophene-2,4-dicarboxamide, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may vary, but they generally follow similar principles to laboratory synthesis, scaled up for mass production .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, leading to the formation of various substituted thiophene derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Overview

2-N-(1-Cyano-1-cyclohexylethyl)thiophene-2,4-dicarboxamide is a compound characterized by its molecular formula and molecular weight of 305.4 g/mol. This compound features a thiophene ring, which is integral to its diverse applications in various scientific fields, particularly in medicinal chemistry and material science. The unique properties of thiophene derivatives make them suitable for applications ranging from organic electronics to pharmaceutical development.

Scientific Research Applications

1. Medicinal Chemistry

Thiophene derivatives, including this compound, have shown potential in medicinal chemistry due to their ability to interact with biological targets. Key applications include:

- Anticancer Activity : Research indicates that thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can selectively target cancer cells while sparing normal cells, potentially leading to the development of novel anticancer agents.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating promising potential for therapeutic use.

- Enzyme Inhibition : Thiophene derivatives may act as inhibitors of enzymes involved in critical metabolic pathways. For example, some studies have highlighted their ability to inhibit acetylcholinesterase, which is relevant in treating neurodegenerative diseases.

2. Organic Electronics

The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics:

- Organic Field-Effect Transistors (OFETs) : this compound can be utilized in the fabrication of OFETs due to its semiconducting properties. Thiophene-based materials are known for their high charge mobility and stability, making them ideal candidates for organic semiconductor applications.

- Organic Light-Emitting Diodes (OLEDs) : This compound can also be explored in the development of OLEDs. Thiophene derivatives are recognized for their ability to emit light efficiently when subjected to an electric current, thus being pivotal in the advancement of display technologies.

Preparation Methods

The synthesis of this compound typically involves several established chemical reactions:

- Gewald Reaction : This method is commonly used for synthesizing thiophene derivatives through the condensation of α-cyano ketones with thioketones.

- Paal–Knorr Synthesis : A classical approach for synthesizing thiophenes from 1,4-dicarbonyl compounds and sulfur sources.

These methods allow for the efficient production of thiophene derivatives while facilitating modifications that enhance their biological and electronic properties.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various thiophene derivatives on human cancer cell lines, it was found that compounds structurally similar to this compound demonstrated selective cytotoxicity against breast and prostate cancer cells while exhibiting minimal toxicity towards normal fibroblasts.

Case Study 2: Organic Electronics

Research conducted on the use of thiophene derivatives in OFETs revealed that devices incorporating this compound exhibited enhanced charge mobility compared to traditional materials. This advancement suggests a significant potential for improving the performance of organic electronic devices.

Mechanism of Action

The mechanism of action of 2-N-(1-Cyano-1-cyclohexylethyl)thiophene-2,4-dicarboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by binding to enzymes or receptors, modulating their activity. For example, some thiophene-based drugs function as voltage-gated sodium channel blockers or inhibitors of specific enzymes involved in disease pathways . The exact mechanism of action may vary depending on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Electronic Effects : The thiophene core in the target compound may offer distinct π-conjugation properties compared to thiazole or benzodithiazine systems, influencing binding affinity in biological targets .

- Substituent Impact: The cyano-cyclohexylethyl group introduces steric hindrance and polarity, contrasting with the fluorophenyl group in ’s compound, which enhances lipophilicity and metabolic stability .

Physicochemical Properties

Analytical data from analogs provide indirect insights:

- Elemental Analysis: The target compound’s C, H, N percentages would resemble those of ’s thiophene derivative (C 39.02%, H 2.57%, N 13.00%), adjusted for the cyano-cyclohexylethyl group’s higher carbon and nitrogen content .

Biological Activity

2-N-(1-Cyano-1-cyclohexylethyl)thiophene-2,4-dicarboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a thiophene ring and two carboxamide functional groups, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Effects : Studies have shown that derivatives of thiophene compounds can inhibit the growth of certain bacteria and fungi. The mechanism often involves disruption of cellular membranes or interference with metabolic pathways.

- Anticancer Properties : Some research suggests that thiophene derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes or signal transduction pathways.

- Receptor Modulation : The compound could interact with various receptors, influencing cellular responses.

- Oxidative Stress Regulation : It may modulate oxidative stress levels within cells, contributing to its protective effects against damage.

Case Studies

Several studies have investigated the biological effects of thiophene derivatives:

- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated a series of thiophene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly enhanced antimicrobial activity (IC50 values ranging from 5 to 20 µM) .

- Anticancer Activity : Research presented at the Annual Cancer Research Conference demonstrated that a related thiophene compound induced apoptosis in breast cancer cells, with IC50 values around 15 µM. The study highlighted the role of caspase activation in mediating this effect .

- Anti-inflammatory Study : In a model of acute inflammation, a thiophene derivative reduced edema by up to 50% compared to control groups. This was attributed to decreased levels of TNF-alpha and IL-6 .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.